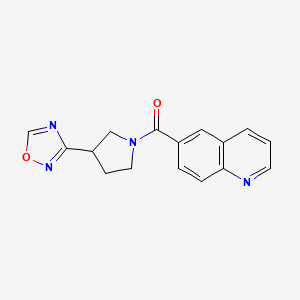
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of novel 4-(1,2,4-oxadiazol . Another study describes the synthesis of a series of previously unknown 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a quinoline ring. Further structural analysis can be performed using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H14N4O2) and molecular weight (294.314). More specific properties such as solubility, melting point, and boiling point have not been reported.
科学的研究の応用
Anticancer Research
Specific Scientific Field
Oncology and cancer research.
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone
has demonstrated promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
Experimental Procedures
The compound’s cytotoxicity and anti-proliferative effects are typically evaluated using in vitro assays. Researchers culture cancer cells (e.g., MCF-7, PC-3, A549) and treat them with different concentrations of the compound. Cell viability, apoptosis, and cell cycle progression are assessed using techniques like MTT assays, flow cytometry, and Western blotting.
Results and Outcomes
Studies have shown that (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone inhibits cancer cell growth, induces apoptosis, and disrupts cell cycle progression. Quantitative data reveal dose-dependent effects, with IC50 values indicating the compound’s potency against specific cancer cell lines.
Antimicrobial Applications
Specific Scientific Field
Microbiology and infectious diseases.
Summary of Application
The compound exhibits antimicrobial activity against both gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) and gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). It also shows efficacy against fungal pathogens (e.g., Candida albicans, Aspergillus niger) in vitro .
Experimental Procedures
Minimum inhibitory concentration (MIC) assays are commonly used to determine antimicrobial efficacy. Researchers expose bacterial or fungal cultures to varying concentrations of the compound and assess growth inhibition. Broth microdilution methods are employed to quantify MIC values.
Results and Outcomes
The compound demonstrates dose-dependent antimicrobial effects. MIC values provide insights into its potency against specific pathogens. Further studies explore its mechanism of action and potential as a novel antimicrobial agent.
Trypanosomiasis Research
Specific Scientific Field
Parasitology and tropical diseases.
Summary of Application
Researchers have investigated (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone as a potential treatment for Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies (using PDB ID: 1U9Q) suggest interactions with the parasite’s cysteine protease cruzain. Cytotoxicity and anti-trypanosomal activity are also evaluated .
将来の方向性
Future research could focus on further elucidating the biological activities of this compound and similar derivatives, particularly their potential roles in treating diseases such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis . The pharmacokinetic properties of these compounds could also be explored to develop effective drug candidates .
特性
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(12-3-4-14-11(8-12)2-1-6-17-14)20-7-5-13(9-20)15-18-10-22-19-15/h1-4,6,8,10,13H,5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFLMOBDKXCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinolin-6-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)
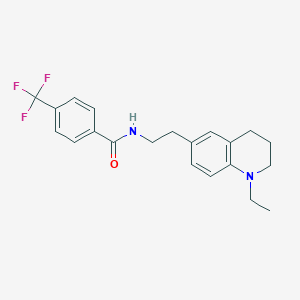

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)
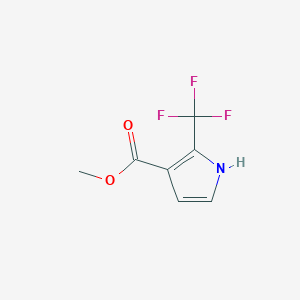
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)
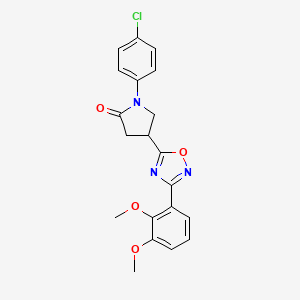
![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N,N-dimethylpyrimidin-4-amine](/img/structure/B2739824.png)
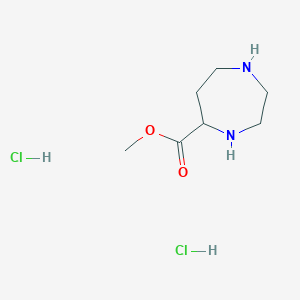
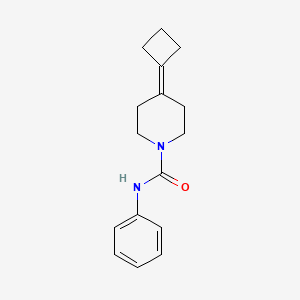
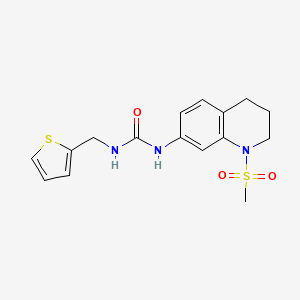
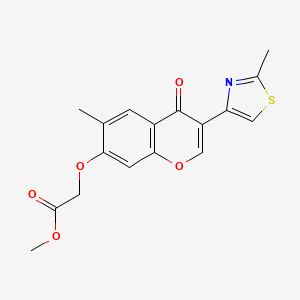
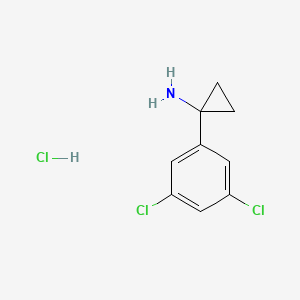
![N-(5-fluoro-2-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2739832.png)